Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl- is a heterocyclic compound that features a fused ring system combining thiophene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl- typically involves regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions . The reaction conditions are optimized to include catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . This one-pot reaction can yield moderate to good results for a variety of substrates.
Industrial Production Methods
While specific industrial production methods for thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl- are not extensively documented, the principles of green chemistry are often applied. This includes the use of renewable feedstocks, environmentally friendly reagents, and inexpensive catalysts to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-c]furan ring system .
Scientific Research Applications
Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]furan: Another fused ring system with similar structural properties.
Thieno[2,3-b]thiophene: A compound with two thiophene rings fused together.
Thieno[3,4-b]thiophene: Another isomeric form of thienothiophene.
Uniqueness
Th
Properties
CAS No. |
181868-55-3 |
---|---|
Molecular Formula |
C14H12OS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-ethylsulfanyl-6-phenylthieno[2,3-c]furan |
InChI |
InChI=1S/C14H12OS2/c1-2-16-14-11-8-9-17-13(11)12(15-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
PAZKIRMOLWYFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=CSC2=C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.